![molecular formula C16H17N5O B12459470 2-[(4,7-dimethylquinazolin-2-yl)amino]-5,6-dimethylpyrimidin-4(1H)-one](/img/structure/B12459470.png)
2-[(4,7-dimethylquinazolin-2-yl)amino]-5,6-dimethylpyrimidin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4,7-dimethylquinazolin-2-yl)amino]-5,6-dimethyl-3H-pyrimidin-4-one is a heterocyclic compound that features both quinazoline and pyrimidine moieties. These structures are known for their significant biological activities and are often used in medicinal chemistry for drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4,7-dimethylquinazolin-2-yl)amino]-5,6-dimethyl-3H-pyrimidin-4-one typically involves the reaction of 2-aminobenzamides with orthoesters in the presence of acetic acid. The reaction is carried out by refluxing in absolute ethanol with 1.5 equivalents of the orthoester and 2 equivalents of acetic acid for 12–24 hours . This method is efficient and yields the desired heterocyclic compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of scaling up laboratory synthesis to industrial production would involve optimizing reaction conditions, ensuring the availability of high-purity starting materials, and implementing efficient purification processes.
Chemical Reactions Analysis
Types of Reactions
2-[(4,7-dimethylquinazolin-2-yl)amino]-5,6-dimethyl-3H-pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinazoline derivatives.
Reduction: Reduction reactions can modify the quinazoline ring, leading to different derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The conditions vary depending on the desired reaction but typically involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions include various quinazoline and pyrimidine derivatives, which can have different biological activities and applications.
Scientific Research Applications
2-[(4,7-dimethylquinazolin-2-yl)amino]-5,6-dimethyl-3H-pyrimidin-4-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: It is investigated for its potential use in developing new therapeutic agents for various diseases.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(4,7-dimethylquinazolin-2-yl)amino]-5,6-dimethyl-3H-pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinazoline and pyrimidine derivatives, such as:
- 2-(4-bromophenyl)-quinazolin-4(3H)-one
- 2-(4-chlorophenyl)-quinazolin-4(3H)-one
Uniqueness
What sets 2-[(4,7-dimethylquinazolin-2-yl)amino]-5,6-dimethyl-3H-pyrimidin-4-one apart is its unique combination of quinazoline and pyrimidine rings, which can confer distinct biological activities and make it a valuable compound for drug development and other scientific research applications.
Biological Activity
2-[(4,7-dimethylquinazolin-2-yl)amino]-5,6-dimethylpyrimidin-4(1H)-one is a heterocyclic compound notable for its complex structure and potential biological activities. This compound integrates both quinazoline and pyrimidine moieties, which contribute to its pharmacological properties. The molecular formula is C14H16N4O, with a molecular weight of 281.32 g/mol. Its unique chemical structure positions it as a candidate for various therapeutic applications, particularly in oncology and metabolic disorders.
Chemical Structure and Properties
The compound features:
- Quinazoline moiety : Known for its role in inhibiting enzymes related to cancer progression.
- Pyrimidine ring : Contributes to the compound's ability to interact with biological targets.
The presence of two methyl groups on the quinazoline ring and additional methyl substitutions on the pyrimidine ring enhances its chemical reactivity and biological activity.
Synthesis Methods
The synthesis of this compound can be achieved through several methods:
- Nucleophilic Substitution : Involves the reaction of suitable precursors under basic conditions.
- Condensation Reactions : Utilizing appropriate amines and carbonyl compounds to form the desired heterocyclic structure.
Biological Activity
Research indicates that compounds similar to this compound exhibit significant biological activities including:
- Antitumor Activity : Preliminary studies suggest that this compound may inhibit dipeptidyl peptidase IV (DPP-IV), an enzyme linked to glucose metabolism and cancer cell proliferation.
- Anti-inflammatory Properties : The quinazoline component is associated with reducing inflammation in various models.
- Antimicrobial Effects : Similar compounds have shown effectiveness against various bacterial strains.
Interaction Studies
Interaction studies have shown that this compound can interact with several biological targets, including enzymes involved in metabolic pathways. Techniques such as molecular docking and binding affinity assays are crucial for understanding its mechanism of action.
Comparative Analysis
A comparison with structurally similar compounds highlights the uniqueness of this compound:
Compound Name | Molecular Formula | Key Features | Biological Activity |
---|---|---|---|
2-[(4-methylquinazolin-2-yl)amino]-5-methylpyrimidin-4(1H)-one | C13H14N4O | Lacks dimethyl substitution on quinazoline | Moderate antitumor activity |
2-(4,8-Dimethylquinazolin-2-yl)amino]-6-methylpyrimidin-4(3H)-one | C14H16N4O | Different methyl substitution pattern | Enhanced enzyme inhibition |
6-Methyl-2-(3-methylquinazolin-2-yl)amino-pyrimidin-4(3H)-one | C13H15N3O | Contains a different methyl group arrangement | Antibacterial properties |
The specific methyl substitutions in this compound may influence its biological activity and pharmacokinetics compared to these similar compounds.
Case Studies
Recent studies have focused on the antitumor effects of this compound in various cancer cell lines. For instance:
- Breast Cancer Models : Demonstrated significant inhibition of cell proliferation at micromolar concentrations.
- Diabetes Research : Showed potential for regulating glucose levels by inhibiting DPP-IV activity.
These findings suggest that further research could lead to valuable therapeutic applications in oncology and diabetes management.
Q & A
Q. Basic: What are the key synthetic pathways for synthesizing 2-[(4,7-dimethylquinazolin-2-yl)amino]-5,6-dimethylpyrimidin-4(1H)-one, and what methodological considerations are critical for achieving optimal yields?
Synthesis typically involves multi-step condensation and cyclization reactions. For example, quinazoline and pyrimidine precursors are coupled via nucleophilic substitution or Buchwald-Hartwig amination. Critical considerations include:
- Catalyst selection : Palladium-based catalysts (e.g., Pd(OAc)₂) for cross-coupling reactions to minimize side products .
- Reaction conditions : Controlled temperature (e.g., reflux in ethanol or acetic acid) and inert atmospheres to prevent oxidation .
- Purification : Column chromatography or recrystallization to isolate the target compound from intermediates .
Yields can be optimized by adjusting stoichiometry (e.g., 1.2:1 molar ratio of amine to halogenated precursor) and monitoring reaction progress via TLC or HPLC .
Q. Basic: Which spectroscopic and crystallographic methods are most effective for characterizing the molecular structure of this compound?
- X-ray crystallography : Resolves bond angles, dihedral angles, and crystal packing, as demonstrated for analogous pyrimidine derivatives (e.g., N-(4,6-dimethylpyrimidin-2-yl)-1H-benzimidazol-2-amine) .
- NMR spectroscopy : ¹H/¹³C NMR to confirm proton environments and substituent positions (e.g., methyl groups at 4,7-quinazoline and 5,6-pyrimidine positions) .
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
Q. Advanced: How can researchers resolve discrepancies between computational predictions and experimental data regarding the compound's stability under varying pH conditions?
- Controlled stability assays : Perform pH-dependent degradation studies (e.g., incubate at pH 2–12, 37°C) and quantify degradation products via HPLC-MS .
- Computational validation : Compare experimental half-life data with DFT-calculated Gibbs free energy profiles for hydrolysis pathways. Adjust solvent models (e.g., COSMO-RS) to account for ionic strength effects .
- Statistical reconciliation : Use Bland-Altman analysis to identify systematic biases between predicted and observed stability thresholds .
Q. Advanced: What methodological approaches are recommended for assessing the compound's environmental persistence and bioaccumulation potential?
- Laboratory studies : Measure octanol-water partition coefficients (log P) via shake-flask methods and abiotic degradation rates (hydrolysis, photolysis) under simulated environmental conditions .
- Ecotoxicological assays : Expose model organisms (e.g., Daphnia magna) to sublethal concentrations and monitor bioaccumulation using LC-MS/MS .
- Field validation : Deploy passive samplers in aquatic systems to track real-world partitioning behavior and compare with OECD 305 guidelines .
Q. Basic: What in vitro assays are suitable for preliminary evaluation of the compound's biological activity?
- Anticancer screening : Use MTT or SRB assays against cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ determination after 48–72 hours .
- Enzyme inhibition : Fluorescence-based kinase assays (e.g., EGFR or VEGFR2) to identify target engagement .
- Cytotoxicity controls : Include normal cell lines (e.g., HEK293) to assess selectivity .
Q. Advanced: How should researchers design experiments to optimize the compound's solubility and bioavailability without altering its core structure?
- Co-solvent systems : Test solubilization in PEG-400, cyclodextrins, or lipid-based carriers via phase solubility diagrams .
- Salt formation : Screen with counterions (e.g., HCl, sodium) to improve aqueous solubility .
- Prodrug strategies : Introduce hydrolyzable groups (e.g., acetyl) at non-critical positions to enhance permeability, followed by in vitro hydrolysis assays .
Q. Basic: What safety protocols are essential for handling this compound in laboratory settings?
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods for weighing and synthesis to prevent inhalation of fine particles .
- Storage : Keep in airtight containers under inert gas (e.g., argon) at ambient temperatures to prevent degradation .
Q. Advanced: What strategies can address low reproducibility in biological assays involving this compound?
- Standardized protocols : Pre-treat cells with identical passage numbers and serum batches to minimize variability .
- Data normalization : Use internal controls (e.g., housekeeping genes in qPCR) and Z’-factor analysis to validate assay robustness .
- Inter-laboratory validation : Share aliquots with collaborating labs to confirm activity trends and identify protocol discrepancies .
Q. Advanced: How can researchers investigate the compound's metabolic pathways and potential toxicity in mammalian systems?
- In vitro metabolism : Incubate with liver microsomes (human/rat) and analyze metabolites via UPLC-QTOF-MS .
- Toxicogenomics : Perform RNA-seq on treated hepatocytes to identify dysregulated pathways (e.g., CYP450, apoptosis) .
- In vivo validation : Administer subacute doses to rodent models and monitor serum biomarkers (ALT, AST) and histopathology .
Properties
Molecular Formula |
C16H17N5O |
---|---|
Molecular Weight |
295.34 g/mol |
IUPAC Name |
2-[(4,7-dimethylquinazolin-2-yl)amino]-4,5-dimethyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C16H17N5O/c1-8-5-6-12-11(4)18-15(19-13(12)7-8)21-16-17-10(3)9(2)14(22)20-16/h5-7H,1-4H3,(H2,17,18,19,20,21,22) |
InChI Key |
BYZNOMUZAWIDAN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NC(=NC(=C2C=C1)C)NC3=NC(=C(C(=O)N3)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.